molecular formula C25H17ClFN3S B11444386 4-[(2-chlorobenzyl)sulfanyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[(2-chlorobenzyl)sulfanyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11444386
M. Wt: 445.9 g/mol
InChI Key: HLPXKYHUYAVPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-Chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-chlorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core:
    • The core can be synthesized via a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound.
    • Reaction conditions often include the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures.
  • Introduction of Substituents:
    • The 2-chlorophenylmethyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
    • The 4-fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction involving 4-fluorophenylboronic acid and a halogenated pyrrolo[2,3-d]pyrimidine intermediate.
    • The phenyl group can be introduced via a similar coupling reaction

Properties

Molecular Formula

C25H17ClFN3S

Molecular Weight

445.9 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H17ClFN3S/c26-22-9-5-4-8-18(22)15-31-25-23-21(17-6-2-1-3-7-17)14-30(24(23)28-16-29-25)20-12-10-19(27)11-13-20/h1-14,16H,15H2

InChI Key

HLPXKYHUYAVPJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)SCC4=CC=CC=C4Cl)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.